molecular formula C18H19N5O3 B12053766 1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione CAS No. 476481-03-5

1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione

Cat. No.: B12053766
CAS No.: 476481-03-5
M. Wt: 353.4 g/mol
InChI Key: OYOLMLPQOYIRDY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including alkylation, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions to maximize yield and purity is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

1,3-Dimethyl-9-(2-PH-ET)-6,7-dihydropyrimido(2,1-F)purine-2,4,8(1H,3H,9H)-trione is unique due to its specific molecular structure, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

CAS No.

476481-03-5

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

1,3-dimethyl-9-(2-phenylethyl)-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione

InChI

InChI=1S/C18H19N5O3/c1-20-15-14(16(25)21(2)18(20)26)23-11-9-13(24)22(17(23)19-15)10-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

OYOLMLPQOYIRDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCC4=CC=CC=C4

Origin of Product

United States

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